3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)- is a complex organic compound with the molecular formula C20H32N2. This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro undecane core with butyl and phenylmethyl substituents. The (1R)- configuration indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors to form the diazaspiro undecane core.
Introduction of Substituents: The butyl and phenylmethyl groups are introduced through nucleophilic substitution reactions.
Stereochemical Control: The (1R)- configuration is achieved through chiral catalysts or resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-: Similar in structure but may differ in stereochemistry or substituents.
Spirocyclic Compounds: Other spirocyclic compounds with different core structures or substituents.
Uniqueness
The uniqueness of 3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)- lies in its specific stereochemistry and the combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H32N2 |
---|---|
Molecular Weight |
300.5 g/mol |
IUPAC Name |
3-benzyl-11-butyl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C20H32N2/c1-2-3-9-19-16-21-13-10-20(19)11-14-22(15-12-20)17-18-7-5-4-6-8-18/h4-8,19,21H,2-3,9-17H2,1H3 |
InChI Key |
PYVBTCZZTHEMRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CNCCC12CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.